REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[C:4]1([CH3:18])[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[C:14](Cl)[CH:13]=[C:12](Cl)[N:11]=2)=[CH:6][CH:5]=1.[CH3:19][OH:20]>>[C:4]1([CH3:18])[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[C:14]([O:2][CH3:1])[CH:13]=[C:12]([O:20][CH3:19])[N:11]=2)=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
95.64 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=NC(=CC(=N1)Cl)Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue is charged into 1000 ml of water
|
Type
|
CUSTOM
|
Details
|
The product is triturated with water
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in the air
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=NC(=CC(=N1)OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |